molecular formula C18H17N3O7S2 B13948294 3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid

Cat. No.: B13948294
M. Wt: 451.5 g/mol
InChI Key: LAHPRCWICNYBMC-UHFFFAOYSA-N
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Description

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by its azo group (-N=N-) linking two aromatic structures, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1,5-disulphonic acid under alkaline conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reagent addition, which is crucial for the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.

    Substitution: Halogenation and nitration reactions typically use halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The aromatic structures allow for π-π interactions with other molecules, facilitating binding to specific molecular targets. These interactions can influence various biochemical pathways, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-5-methoxyphenyl)azonaphthalene-1,5-disulphonic acid
  • 3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-2,6-disulphonic acid

Uniqueness

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of both methoxy and amino groups on the aromatic ring enhances its solubility and interaction with various substrates, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H17N3O7S2

Molecular Weight

451.5 g/mol

IUPAC Name

3-[(5-amino-4-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C18H17N3O7S2/c1-10-6-16(28-2)14(19)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

LAHPRCWICNYBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)N)OC

Origin of Product

United States

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